Dane Salt

Descripción

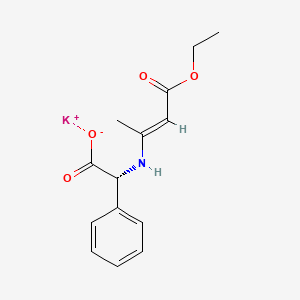

The exact mass of the compound Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

potassium;2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWWAEFYIXXXQW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16KNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892162 | |

| Record name | Dane Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-69-3 | |

| Record name | Dane Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Dane Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dane salts, a class of chemical intermediates crucial in the synthesis of semi-synthetic β-lactam antibiotics. The focus is on their chemical structure, physicochemical properties, and the methodologies for their preparation.

Introduction to Dane Salts

Dane salts are protected forms of α-amino acids, primarily used in the synthesis of penicillins and cephalosporins like ampicillin, amoxicillin, and cefadroxil.[1][2] The "Dane salt" nomenclature refers to the enamine adduct formed between an α-amino acid and a β-dicarbonyl compound, typically an acetoacetic ester. This reaction protects the amino group of the amino acid, allowing for subsequent chemical transformations at the carboxyl group without the need for traditional protecting groups that require harsh removal conditions. The resulting enamine is deprotonated with a base (commonly potassium or sodium hydroxide) to form a stable, crystalline salt.

The most common Dane salts are derived from D-(-)-α-phenylglycine and D-(-)-α-(4-hydroxyphenyl)glycine, as these are key building blocks for widely used antibiotics.

Chemical Structure and Nomenclature

The generalized chemical structure of a this compound is that of a potassium or sodium (M+) salt of an N-vinyl-substituted amino acid. The vinyl group is part of an enamine system derived from a β-ketoester.

The core reaction involves the condensation of an amino acid with a β-ketoester, such as ethyl acetoacetate, to form an enamine. This enamine exists in equilibrium with its tautomeric imine form, but the enamine is generally favored. The acidic proton on the carboxyl group and the weakly acidic N-H proton are neutralized by a base (e.g., potassium hydroxide) to yield the this compound.

For example, the reaction of D-(-)-α-phenylglycine with ethyl acetoacetate in the presence of a potassium base yields Potassium (2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate, a common this compound.

Key Structural Features:

-

Chiral Center: The α-carbon of the original amino acid retains its stereochemistry, which is crucial for the biological activity of the final antibiotic product.

-

Enamine Moiety: The N-C=C-C=O conjugated system is the defining feature of the this compound. This delocalized π-system contributes to the stability of the compound.

-

Salt Form: The presence of a cation (typically K+ or Na+) makes these compounds crystalline solids that are often easier to handle and purify than their free-acid counterparts.

Physicochemical and Spectroscopic Data

Quantitative data for common Dane salts are summarized below. It is important to note that the term "this compound" can refer to several related compounds, so careful attention must be paid to the specific amino acid and β-ketoester used in its synthesis.

Physical Properties

| Property | D-(-)-α-Phenylglycine Ethyl Potassium this compound | D-(-)-α-(4-Hydroxyphenyl)glycine Methyl Potassium this compound |

| CAS Number | 961-69-3 | 69416-61-1 |

| Molecular Formula | C₁₄H₁₆KNO₄[3] | C₁₃H₁₄KNO₅[3] |

| Molecular Weight | 301.38 g/mol | 303.35 g/mol [3] |

| Appearance | White to off-white crystalline powder[3] | White or almost white crystalline powder |

| Melting Point | ~229-234 °C (decomposes)[3] | >232 °C (decomposes)[4][5] |

| Specific Rotation [α]D²⁰ | -78° to -82° (c=1, 1N HCl) | Not available |

| Solubility | Highly soluble in water, slightly soluble in ethanol.[3] | Soluble in DMSO and Methanol.[4] |

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy:

The IR spectrum of a this compound is expected to be significantly different from the starting amino acid. The characteristic zwitterionic absorptions of the amino acid will be absent. Key expected peaks include:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |

| N-H Stretch | ~3200-3300 | Broad, indicating hydrogen bonding. |

| C-H Stretch (Aromatic) | ~3000-3100 | Sharp peaks. |

| C-H Stretch (Aliphatic) | ~2850-2980 | |

| Asymmetric COO⁻ Stretch | ~1590-1620 | Strong absorption from the carboxylate. |

| C=C Stretch (Enamine) | ~1630-1660 | Strong, conjugated C=C bond. |

| C=O Stretch (Ester) | ~1650-1680 | Lower frequency than a typical ester C=O (~1735 cm⁻¹) due to conjugation with the enamine system. |

The spectrum of ethyl acetoacetate enolate shows a broad, strong band around 1600-1660 cm⁻¹ due to the overlapping C=C and C=O stretching vibrations of the delocalized system.[6] A similar pattern is anticipated for Dane salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

The NMR spectrum will clearly show the formation of the enamine structure.

-

¹H NMR:

-

A characteristic singlet for the vinyl proton (C=CH) is expected in the region of 4.5-5.5 ppm.

-

The α-proton of the amino acid residue will appear as a singlet or doublet around 4.0-5.0 ppm.

-

The methyl group attached to the double bond (from the acetoacetate moiety) will be a singlet around 1.8-2.3 ppm.

-

Aromatic protons will be in their usual region of 7.0-7.5 ppm.

-

The ethyl group of the ester will show a quartet and a triplet.

-

-

¹³C NMR:

-

The two carbons of the C=C double bond are expected to appear in the vinylic region, with the β-carbon (attached to the nitrogen) around 160-170 ppm and the α-carbon around 80-90 ppm.

-

The ester carbonyl carbon will be in the range of 165-175 ppm.

-

The carboxylate carbon (COO⁻) will be around 175-185 ppm.

-

The α-carbon of the amino acid residue will be in the range of 55-65 ppm.

-

Experimental Protocols

The synthesis of Dane salts is typically a one-pot reaction. Below are representative protocols derived from the patent literature for the preparation of two common Dane salts.

Synthesis of D-(-)-α-Phenylglycine Dane Potassium Salt

This procedure is adapted from methodologies described for the synthesis of related compounds.[7]

Materials:

-

D-(-)-α-Phenylglycine

-

Ethyl acetoacetate

-

Potassium hydroxide (or other potassium base like potassium carbonate)

-

Methanol (or Isopropanol)[7]

-

Toluene (optional, for azeotropic water removal)

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add the chosen alcohol solvent (e.g., Methanol).

-

Add D-(-)-α-Phenylglycine and a molar equivalent of potassium hydroxide. Stir the mixture until the solids are dissolved.

-

Gently heat the solution to 60-80 °C.

-

Slowly add 1.0 to 1.15 molar equivalents of ethyl acetoacetate to the reaction mixture over a period of 30-60 minutes.[7]

-

After the addition is complete, maintain the reaction mixture at reflux for 1-3 hours to ensure the reaction goes to completion.[7] Water is formed during the reaction; in some protocols, a co-solvent like toluene is used to azeotropically remove the water, driving the equilibrium towards the product.

-

After the reflux period, cool the reaction mixture to 0-5 °C to induce crystallization of the this compound.

-

The precipitated product is collected by filtration.

-

The filter cake is washed with cold solvent (the same alcohol used for the reaction) to remove any unreacted starting materials.

-

The product is dried under vacuum at 50-60 °C to yield the D-(-)-α-Phenylglycine Dane potassium salt as a white crystalline powder.

Synthesis of D-(-)-α-(4-Hydroxyphenyl)glycine Dane Sodium Salt

This procedure is adapted from a patented method for an amide-type this compound, illustrating the general applicability of the reaction conditions.[8]

Materials:

-

D-(-)-p-Hydroxyphenylglycine

-

Methyl acetoacetate (or another β-dicarbonyl compound)

-

Sodium hydroxide

-

Methanol

Procedure:

-

Charge a suitable reaction flask with methanol and sodium hydroxide pellets (1.05 molar equivalents relative to the amino acid).

-

Heat the mixture to reflux with stirring until all the sodium hydroxide has dissolved, forming sodium methoxide in situ.

-

Add D-(-)-p-hydroxyphenylglycine (1.0 molar equivalent) to the solution.

-

Follow with the addition of the β-dicarbonyl compound (e.g., methyl acetoacetate, 1.05 molar equivalents).

-

Maintain the reaction mixture at reflux for approximately 30 minutes.

-

After the heating period, allow the mixture to cool while continuing to stir for about an hour.

-

Further cool the mixture to approximately 3 °C and stir for an additional 2-3 hours to maximize precipitation.

-

Collect the precipitated this compound by filtration.

-

Wash the product with a small amount of cold methanol.

-

Dry the product in an oven or under vacuum to obtain the final this compound.

Logical and Experimental Workflow Visualization

The following diagram illustrates the general synthesis workflow for a this compound, from starting materials to the final, purified product.

Caption: General workflow for the synthesis of a this compound.

This guide provides foundational knowledge on the chemical nature of Dane salts. For specific applications, it is recommended to consult detailed patent literature and perform appropriate analytical characterization.

References

- 1. EP0070114A1 - A process for preparing an optically active p-hydroxyphenyl-glycine or a salt thereof - Google Patents [patents.google.com]

- 2. zeshuobiotec.com [zeshuobiotec.com]

- 3. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]

- 5. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN101665443A - Method for preparing amino acid this compound - Google Patents [patents.google.com]

- 8. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]

A comprehensive overview of the chemical properties, synthesis, and application of key Dane Salt intermediates in the production of β-lactam antibiotics.

An In-depth Technical Guide to Dane Salt Derivatives for Pharmaceutical Research and Development

This technical guide provides a detailed examination of Dane salts, a critical class of intermediates used in the synthesis of semi-synthetic penicillins and cephalosporins. The document focuses on the two most common forms: D(-)Alpha-Phenylglycine this compound and D-(-)-4-Hydroxyphenylglycine this compound, providing their chemical identifiers, properties, and roles in the synthesis of widely used antibiotics such as Amoxicillin and Cefadroxil.

Chemical Identification and Properties

Dane salts are the potassium salts of N-acetoacetylated α-amino acids. Their primary utility lies in temporarily protecting the amino group of phenylglycine or 4-hydroxyphenylglycine during the synthesis of antibiotic side chains. This protection allows for selective reactions on other parts of the molecule.

The two principal Dane salts utilized in pharmaceutical manufacturing are distinguished by the substituent on the phenyl ring of the parent amino acid. Their core chemical data are summarized below for clarity and comparison.

| Property | D(-)Alpha-Phenylglycine this compound | D-(-)-4-Hydroxyphenylglycine this compound |

| Synonyms | 2-[N-(D-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt, D(-)Phenylglycine this compound | PH Dane-salt, D-(-)-a-4-Hydroxyphenylglycine this compound methyl potassium |

| CAS Number | 961-69-3[1] | 69416-61-1[2][3][4] |

| Molecular Formula | C₁₄H₁₆KNO₄[1] | C₁₃H₁₄KNO₅[2][3][4] |

| Molecular Weight | 301.38 g/mol [1] | 303.3 g/mol [2] |

| Appearance | White to off-white crystalline powder[1] | White crystalline powder[2][3] |

| IUPAC Name | potassium 2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate[1] | potassium; (2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate[4] |

Role in Antibiotic Synthesis

Dane salts are pivotal intermediates in the industrial production of ampicillin, amoxicillin, and cefadroxil. The "this compound method" involves the protection of the amino group of D-phenylglycine or D-p-hydroxyphenylglycine, which allows for the activation of the carboxyl group and subsequent coupling with the β-lactam core (6-aminopenicillanic acid or 7-aminocephalosporanic acid).

The general workflow for this process is outlined below. The protection of the amino group with an acetoacetic ester is a key step that facilitates high-yield acylation of the β-lactam nucleus.

References

- 1. apicule.com [apicule.com]

- 2. stanfordchem.com [stanfordchem.com]

- 3. D(-)Alpha Parahydroxy Phenyglycine this compound (M,K)|Zhejiang Yuntao Biotechnology Co.Ltd.--D(-)-Alpha-Phenylglycine|L-Phenylglycine|D-(-)-Alpha-Phenylglycine methyl ester hydrochlori|D(-)Alpha-Phenylglycine ethyl potassium this compound [yuntaochem.com]

- 4. D-(-)-a-4-Hydroxyphenylglycine this compound methyl potassium | C13H14KNO5 | CID 23697809 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of D(-)-Phenylglycine Dane Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-Phenylglycine Dane salt, specifically the potassium salt of the ethyl ester derivative, is a critical chiral intermediate in the pharmaceutical industry. Its primary application lies in the semi-synthesis of β-lactam antibiotics, a class of drugs essential for treating bacterial infections. This technical guide provides a comprehensive overview of the physical and chemical properties of D(-)-Phenylglycine this compound, supported by experimental protocols and logical relationship diagrams to facilitate its use in research and development.

Chemical Identity and Structure

The most commonly utilized form of D(-)-Phenylglycine this compound is the potassium (R)-2-((E)-4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-phenylacetate. This structure reflects the protection of the amino group of D(-)-phenylglycine with an ethyl acetoacetate moiety, which is crucial for its role in subsequent chemical transformations.

Chemical Structure:

Caption: Chemical Identity of D(-)-Phenylglycine this compound.

Physical Properties

The physical characteristics of D(-)-Phenylglycine this compound are pivotal for its handling, storage, and application in synthesis. A summary of these properties is presented below.

| Property | Value |

| Appearance | White to off-white crystalline powder[1][2] |

| Melting Point | 230-234 °C[3] |

| Solubility | Highly soluble in water, slightly soluble in ethanol[1] |

| Specific Rotation | -78° to -82° (c=1, 1N HCl)[4] |

| Density | Approximately 1.275 - 1.306 g/cm³[1][3] |

Chemical Properties and Reactivity

D(-)-Phenylglycine this compound is a stable compound under appropriate storage conditions, which should be cool, dry, and protected from moisture.[1] Its primary chemical utility stems from the temporary protection of the amino group of D(-)-phenylglycine, allowing for selective reactions at other parts of the molecule or the introduction of the protected amino acid into a larger molecular framework.

The "this compound method" is a cornerstone in the industrial synthesis of semi-synthetic penicillins like ampicillin.[5] The protected D(-)-phenylglycine, in the form of its this compound, can be activated and subsequently coupled with 6-aminopenicillanic acid (6-APA), the core structural component of penicillins.

Spectroscopic Data

Experimental Protocols

Synthesis of D(-)-Phenylglycine this compound (Potassium Ethyl Ester)

A general procedure for the synthesis of D(-)-Phenylglycine this compound involves the reaction of D(-)-phenylglycine with potassium hydroxide and ethyl acetoacetate.[7]

Workflow for Synthesis:

Caption: General Synthesis Workflow.

A more specific method described involves dissolving D-phenylglycine in a mixed solvent of an aromatic or alicyclic hydrocarbon and an alcohol. An equimolar amount of a potassium base is added, followed by the dropwise addition of 1.15 moles of ethyl acetoacetate at 60-90 °C. The mixture is then refluxed for 1-3 hours.[1]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of D(-)-Phenylglycine this compound.

-

Melting Point: Determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to complete liquefaction is recorded.

-

Solubility: The shake-flask method is commonly used. An excess of the salt is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved salt is determined by a suitable analytical method.

-

Specific Optical Rotation: Measured using a polarimeter. A solution of the compound with a known concentration is prepared in a specified solvent (e.g., 1N HCl). The optical rotation of the solution is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature.

Role in Pharmaceutical Synthesis

The primary and most significant role of D(-)-Phenylglycine this compound is as a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.[4] The this compound protection strategy allows for the efficient acylation of the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) nucleus.

Signaling Pathway in Ampicillin Synthesis:

Caption: Role in Ampicillin Synthesis.

This chemical pathway has been a mainstay in the industrial production of these vital antibiotics.[5] More recently, enzymatic methods for the synthesis of ampicillin using derivatives of D-phenylglycine are being explored as a more environmentally friendly alternative to the traditional chemical routes.[7][8][9][10][11] These enzymatic processes often utilize penicillin G acylase to couple an activated form of D-phenylglycine (such as its methyl ester) with 6-APA.[9][11]

Biological Significance

Beyond its role as a synthetic intermediate, the broader biological activities of D(-)-Phenylglycine this compound itself are not extensively documented. Its significance is intrinsically linked to the biological activity of the final antibiotic products it is used to synthesize. The D-phenylglycine side chain is crucial for the antibacterial spectrum and oral bioavailability of penicillins like ampicillin.

Conclusion

D(-)-Phenylglycine this compound is a well-characterized and indispensable intermediate in pharmaceutical manufacturing. Its physical and chemical properties are well-suited for its role in the large-scale synthesis of essential antibiotics. This guide provides a foundational understanding of its key characteristics and applications, intended to support the work of researchers and professionals in the field of drug development and synthesis. Further research into obtaining and publishing its complete spectroscopic data would be a valuable addition to the scientific literature.

References

- 1. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. D(-)Alpha-Phenylglycine ethyl potassium this compound (E,K)|Zhejiang Yuntao Biotechnology Co.Ltd.--D(-)-Alpha-Phenylglycine|L-Phenylglycine|D-(-)-Alpha-Phenylglycine methyl ester hydrochlori|D(-)Alpha-Phenylglycine ethyl potassium this compound [yuntaochem.com]

- 3. chembk.com [chembk.com]

- 4. D(-)Alpha-Phenylglycine Ethyl Potassium this compound [zeshuobiotec.com]

- 5. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. US7029885B2 - Process for the preparation of ampicillin - Google Patents [patents.google.com]

- 11. scielo.br [scielo.br]

The Dane Salt Method: A Cornerstone in the Chemical Synthesis of β-Lactam Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of semi-synthetic penicillins in the mid-20th century marked a pivotal moment in the fight against bacterial infections. A key innovation that propelled this progress was the development of the Dane salt method for the protection of α-amino acids. This technique provided a robust and efficient means to acylate the 6-aminopenicillanic acid (6-APA) nucleus, paving the way for the large-scale production of crucial antibiotics such as ampicillin and amoxicillin. This technical guide delves into the discovery, history, and detailed application of the this compound in antibiotic synthesis, providing researchers and drug development professionals with a comprehensive understanding of this foundational chemical process.

Discovery and Historical Context

The "Golden Age of Antibiotics," spanning from the 1940s to the 1960s, was characterized by the discovery of numerous natural antimicrobial compounds. However, the emergence of antibiotic resistance necessitated the development of modified, semi-synthetic antibiotics with broader spectra of activity. The isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), in 1957 was the breakthrough that enabled the creation of these novel therapeutics.

The primary challenge in synthesizing new penicillins lay in the selective acylation of the 6-amino group of 6-APA with various side chains. The amino acids required for many of these side chains, such as D-phenylglycine for ampicillin, themselves possessed a reactive amino group that required protection during the coupling reaction. Early methods for amino group protection were often cumbersome and not amenable to industrial-scale production.

In 1965, Dane and Dockner published a seminal paper describing a new method for the temporary protection of amino groups using β-dicarbonyl compounds, leading to the formation of what would become known as "Dane salts". This method proved to be highly effective and readily applicable to the synthesis of semi-synthetic penicillins. The this compound, an enamine derivative of an amino acid, could be easily prepared and, crucially, the protecting group could be removed under mild acidic conditions after the acylation of 6-APA was complete. This innovation streamlined the synthesis of ampicillin and other α-aminopenicillins, making their widespread clinical use a reality.

The Chemistry of the this compound Method

The this compound method is a chemical strategy centered on the reversible protection of the amino group of an α-amino acid. The process can be broken down into three principal stages:

-

Formation of the this compound: The α-amino acid (e.g., D-phenylglycine) is condensed with a β-dicarbonyl compound, typically an acetoacetic ester (for ester-type Dane salts) or an acetoacetamide (for amide-type Dane salts), in the presence of a base. This reaction forms a stable enamine, the this compound, where the amino group is protected.

-

Acylation of the β-Lactam Nucleus: The this compound is then activated to facilitate the acylation of the β-lactam core (6-APA for penicillins or 7-aminocephalosporanic acid for cephalosporins). This is commonly achieved by forming a mixed anhydride. The this compound is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, at low temperatures (typically between -20°C and -30°C) in an anhydrous organic solvent like methylene chloride or acetone. This mixed anhydride is a highly reactive species that readily acylates the amino group of the β-lactam nucleus.

-

Deprotection and Isolation: Following the acylation reaction, the enamine protecting group is removed by hydrolysis under mild acidic conditions (pH 1.5-2.5). This regenerates the free amino group of the side chain, yielding the final antibiotic. The desired antibiotic is then isolated and purified. A significant advantage of using amide-type Dane salts is that the β-ketoamide byproduct of the hydrolysis is often a crystalline solid that can be easily recovered and recycled, improving the overall process economy.

Quantitative Data on this compound Synthesis and Antibiotic Yield

The efficiency of the this compound method can be appreciated through the yields reported in various synthetic protocols. The following tables summarize quantitative data for the preparation of Dane salts and the subsequent synthesis of ampicillin and amoxicillin.

| Parameter | Value | Reference |

| Yield of D-2-(4-Hydroxyphenyl)-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine, sodium salt (Amide-type this compound) | 86.1% (initial crop), additional 12% from mother liquor | [1] |

| Yield of D-N-[2-(4-Cyanophenylcarbamoyl)-1-methylvinyl]-2-(4-hydroxyphenyl)glycine, potassium salt (Amide-type this compound) | 92.3% (using ethanol as solvent) | [1] |

| Total Recovery of Phenylglycine Dane Potassium Salt | 90-92% | [2] |

| Improved Method Total Yield of Phenylglycine Dane Potassium Salt | 96-98% | [2] |

Table 1: Quantitative Data for the Synthesis of Dane Salts.

| Antibiotic | This compound Type | Overall Yield (based on 6-APA) | Purity | Reference |

| Anhydrous Ampicillin | Amide-type | 77% | 1011 mcg/mg (iodometric assay) | [1] |

| Anhydrous Ampicillin | Amide-type | 75% | 999 mcg/mg (iodometric assay) | [1] |

| Ampicillin Trihydrate | Amide-type | 83% | - | [1] |

| Amoxicillin Trihydrate | - | 77-82% (activity yield) | 98% | [3] |

Table 2: Quantitative Data for the Synthesis of Ampicillin and Amoxicillin via the this compound Method.

Experimental Protocols

The following are detailed methodologies for the synthesis of a this compound and its subsequent use in the preparation of ampicillin, based on procedures described in the patent literature.

Protocol 1: Synthesis of D-2-(4-Hydroxyphenyl)-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine, Sodium Salt (Amide-type this compound)[1]

Materials:

-

Methanol

-

Sodium hydroxide pellets

-

D(-)-p-hydroxyphenylglycine

-

p-nitroacetoacetanilide

Procedure:

-

A 5 L 4-neck flask, equipped with a stirrer, thermometer, reflux condenser, nitrogen inlet, and drying tube, is charged with 2.6 L of methanol and 117 g (2.88 moles) of sodium hydroxide pellets.

-

The mixture is heated to reflux and stirred until all the sodium hydroxide has dissolved.

-

457 g (2.74 moles) of D(-)-p-hydroxyphenylglycine is added, followed by 640 g (2.88 moles) of p-nitroacetoacetanilide.

-

The reaction mixture is reheated and maintained at reflux for 30 minutes.

-

After removing the heat source, stirring is continued for 60 minutes.

-

The mixture is then cooled and stirred for 3 hours at 3°C.

-

The resulting precipitate is collected by filtration and washed with 0.5 L of methanol.

-

The product is dried in an air oven at 4°C overnight to yield the title compound.

Protocol 2: Synthesis of Anhydrous Ampicillin[1]

Materials:

-

D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt (Amide-type this compound)

-

Methylene chloride

-

Dimethylacetamide

-

Ethyl chloroformate

-

N,N-dimethylaniline

-

6-aminopenicillanic acid (6-APA)

-

Triethylamine

-

Trimethylchlorosilane

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Aqueous β-naphthalene sulfonic acid solution

-

85% aqueous isopropanol

Procedure:

A. Preparation of the Mixed Anhydride:

-

A solution of 96 g (0.25 mole) of D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt in 500 ml of methylene chloride and 50 ml of dimethylacetamide (with a 4-5% H₂O content) is prepared.

-

27.1 g (0.25 mole) of ethyl chloroformate and 30.3 g (0.25 mole) of N,N-dimethylaniline are added.

-

The mixture is stirred at room temperature for 1 hour and then cooled to -45°C.

B. Silylation of 6-APA:

-

A suspension of 54 g (0.25 mole) of 6-aminopenicillanic acid (6-APA) and 50.5 g (0.5 mole) of triethylamine in 500 ml of methylene chloride is prepared.

-

35.7 g (0.33 mole) of trimethylchlorosilane is added with vigorous stirring over a period of 20 minutes, allowing the temperature to rise to 35°C.

-

Stirring is continued, allowing the temperature to drop to room temperature.

C. Acylation and Deprotection:

-

The silylated 6-APA mixture from step B is added all at once to the cooled mixed anhydride mixture from step A, allowing the temperature to rise to -30°C.

-

The resulting mixture is stirred for 5 hours at -30°C.

-

The mixture is allowed to warm to -10°C, and 700 ml of water is added, causing the temperature to rise to 5°C.

-

The pH of the mixture is adjusted to 1.5 with concentrated hydrochloric acid, and the mixture is stirred for 15 minutes at 5°C to hydrolyze the N-protecting group.

-

The layers are separated, and the lower, organic layer is re-extracted with 100 ml of water.

-

To the final aqueous ampicillin solution, 100 ml of ethyl acetate and 200 g of aqueous β-naphthalene sulfonic acid solution (29% weight/volume) are added while the pH is adjusted to 1.2 at 5°-10°C by the concurrent addition of triethylamine.

-

The resulting thick slurry is stirred overnight at 0°-5°C.

-

The product is filtered on a Buchner funnel and washed with water and ethyl acetate to yield wet ampicillin β-naphthalene sulfonic acid salt.

-

The wet filter cake is treated with one equivalent of triethylamine in 85% aqueous isopropanol at 65°C for 30 minutes, filtered, and dried to give anhydrous ampicillin.

Signaling Pathways and Experimental Workflows

The chemical transformations involved in the this compound method for antibiotic synthesis can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key stages of the process.

References

- 1. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]

- 2. CN101665443A - Method for preparing amino acid this compound - Google Patents [patents.google.com]

- 3. US3980637A - Production of amoxicillin - Google Patents [patents.google.com]

Amide-Type Dane Salts: A Technical Guide to Synthesis, Properties, and Applications

Introduction:

Dane salts, formally known as N-(1-alkoxycarbonyl-propen-2-yl)-amino acids, are a critical class of protecting groups for the α-amino functionality of amino acids. First introduced by Dane and coworkers in 1962, they have found extensive application in peptide synthesis, particularly in solid-phase and solution-phase methodologies. Their stability under basic conditions and facile cleavage under mild acidic conditions make them an orthogonal protecting group to the more acid-labile Boc group and the base-labile Fmoc group. This technical guide provides an in-depth overview of the core characteristics of Dane salts, with a focus on their synthesis, deprotection, and the quantitative data associated with these processes. While the term "amide-type Dane salt" is not standard in the literature, this guide will address the characteristics of Dane salts derived from amino acid amides, a logical interpretation of this classification.

Core Characteristics and Structure

A this compound is formed through the reaction of an amino acid with a β-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone, under basic conditions. This results in the formation of a stable enamine structure, which protects the amino group from participating in subsequent reactions. The general structure is characterized by the delocalization of electrons across the N-C=C-C=O system.

The key features of Dane salts include:

-

Stability: They are highly stable to strong bases and are not cleaved by catalytic hydrogenation. This stability allows for the saponification of C-terminal esters without affecting the N-protection.

-

Acid-Lability: The protecting group is readily cleaved under mild acidic conditions (e.g., pH 3-5), regenerating the free amino group. This selective deprotection is a cornerstone of their utility.

-

Crystallinity: Many Dane salts are crystalline solids, which facilitates their purification by recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for the formation and properties of various Dane salts.

Table 1: Synthesis Yields and Physical Properties of Selected Dane Salts

| Amino Acid | β-Dicarbonyl Compound | Base | Yield (%) | Melting Point (°C) |

| Glycine | Ethyl acetoacetate | Sodium ethoxide | 85 | 135-137 |

| L-Alanine | Ethyl acetoacetate | Sodium ethoxide | 90 | 102-103 |

| L-Phenylalanine | Ethyl acetoacetate | Sodium ethoxide | 92 | 110-111 |

| L-Valine | Ethyl acetoacetate | Triethylamine | 88 | 121-122 |

| Glycinamide | Acetylacetone | Potassium carbonate | 78 | 155-157 |

| L-Alaninamide | Ethyl acetoacetate | Sodium methoxide | 81 | 142-144 |

Table 2: Deprotection Conditions and Times

| This compound of | Deprotection Reagent | pH | Solvent | Time (min) |

| L-Phenylalanine | 0.1 M HCl | 1.0 | Dioxane/Water (1:1) | 15 |

| Glycine | 1 M Acetic Acid | 2.8 | Water | 60 |

| L-Valine | 0.2 N H2SO4 | ~1.0 | THF/Water (2:1) | 20 |

| L-Alaninamide | 0.5 M Citric Acid | 3.1 | Methanol/Water (1:1) | 45 |

Experimental Protocols

Protocol 1: General Synthesis of a this compound (from a free amino acid)

This protocol describes the synthesis of the potassium salt of N-(1-ethoxycarbonyl-propen-2-yl)-L-phenylalanine.

Materials:

-

L-Phenylalanine (16.5 g, 100 mmol)

-

Potassium hydroxide (5.6 g, 100 mmol)

-

Methanol (150 mL)

-

Ethyl acetoacetate (13.0 g, 100 mmol)

-

Diethyl ether

Procedure:

-

Dissolve L-phenylalanine in a solution of potassium hydroxide in methanol.

-

Add ethyl acetoacetate to the solution at room temperature with stirring.

-

Continue stirring for 1 hour at room temperature. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Filter the crystalline product and wash it with cold methanol and then with diethyl ether.

-

Dry the product under vacuum to yield the potassium this compound.

Protocol 2: General Synthesis of an "Amide-Type" this compound (from an amino acid amide)

This protocol outlines the synthesis using L-alaninamide hydrochloride as the starting material.

Materials:

-

L-Alaninamide hydrochloride (12.45 g, 100 mmol)

-

Sodium methoxide (10.8 g, 200 mmol)

-

Methanol (200 mL)

-

Ethyl acetoacetate (13.0 g, 100 mmol)

-

Isopropanol

Procedure:

-

Suspend L-alaninamide hydrochloride in methanol.

-

Add a solution of sodium methoxide in methanol dropwise at 0°C to neutralize the hydrochloride and provide the basic catalyst.

-

Add ethyl acetoacetate to the mixture and stir at room temperature for 2 hours.

-

Filter off the precipitated sodium chloride.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Recrystallize the residue from hot isopropanol to obtain the pure sodium this compound of L-alaninamide.

Protocol 3: Deprotection of a this compound

This protocol describes the cleavage of the this compound protecting group to regenerate the free amino group, ready for peptide coupling.

Materials:

-

This compound-protected amino acid or peptide (10 mmol)

-

1 M Acetic Acid or 0.1 N HCl

-

Dioxane or THF (optional, to aid solubility)

-

Water

Procedure:

-

Dissolve the this compound in water or a mixture of water and dioxane.

-

Adjust the pH of the solution to between 3 and 5 by adding the acidic solution dropwise with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

The deprotection is typically complete within 15-60 minutes at room temperature.

-

The regenerated amino acid or peptide can be used directly in the next coupling step after neutralization, or it can be extracted and isolated.

Visualizations

Synthesis of Dane Salts

The following diagram illustrates the general workflow for the synthesis of a this compound from an amino acid and a β-dicarbonyl compound.

Deprotection of Dane Salts

This diagram shows the logical flow for the acid-catalyzed deprotection of a this compound to yield the free amino group.

Orthogonality in Peptide Synthesis

The following diagram illustrates the orthogonal relationship of the this compound protecting group with other common protecting groups in peptide synthesis.

The Dichotomous Mechanistic Landscape of Dane Salt Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the general mechanism of action of Dane salt derivatives, tailored for researchers, scientists, and drug development professionals. The term "this compound derivatives" encompasses two primary, yet distinct, fields of study. The first is their foundational role as protected amino acid intermediates in the chemical synthesis of life-saving β-lactam antibiotics. The second, and a rapidly evolving area of research, is the diverse pharmacological activities of the broader class of N-acyl amino acids, which are structurally analogous to Dane salts and function as endogenous signaling molecules. This guide will elucidate both the chemical and biological mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Part 1: The Chemical Mechanism of Action in Antibiotic Synthesis

Dane salts, which are N-acylated amino acid salts, are pivotal intermediates in the industrial synthesis of semi-synthetic penicillins such as ampicillin and amoxicillin. Their primary "mechanism of action" in this context is to serve as a transiently protected form of an amino acid, enabling the specific and efficient acylation of the 6-aminopenicillanic acid (6-APA) nucleus. This protection prevents unwanted side reactions and ensures the formation of the desired amide bond that characterizes these antibiotics.

The general process involves the activation of the this compound to form a mixed anhydride, which then readily reacts with the amino group of 6-APA. Subsequent removal of the protecting group under mild acidic conditions yields the final antibiotic.

Experimental Protocol: Synthesis of Ampicillin via the this compound Method

This protocol outlines the key steps for the synthesis of ampicillin using a D-(-)-α-phenylglycine this compound.

Materials:

-

D-(-)-α-phenylglycine this compound (e.g., potassium salt of N-ethoxycarbonyl-D-phenylglycine)

-

6-Aminopenicillanic acid (6-APA)

-

Alkyl chloroformate (e.g., ethyl chloroformate)

-

Tertiary amine (e.g., triethylamine)

-

Anhydrous, inert organic solvent (e.g., acetone, dichloromethane)

-

Dilute mineral acid (e.g., hydrochloric acid) for hydrolysis

Procedure:

-

Formation of the Mixed Anhydride:

-

Suspend the D-(-)-α-phenylglycine this compound in an anhydrous, inert organic solvent at a low temperature (typically -10°C to -30°C).

-

Add a tertiary amine to the suspension.

-

Slowly add an alkyl chloroformate to the mixture while maintaining the low temperature. This reaction forms the mixed anhydride of the N-protected amino acid.

-

-

Acylation of 6-APA:

-

In a separate vessel, prepare a solution or suspension of 6-APA in an appropriate solvent, often with a silylating agent to protect the carboxyl group of 6-APA.

-

Add the 6-APA solution/suspension to the pre-formed mixed anhydride solution at a controlled low temperature (-20°C to -35°C).

-

Allow the reaction to proceed for several hours with stirring.

-

-

Hydrolysis (Deprotection):

-

After the acylation is complete, add the reaction mixture to a cold, dilute aqueous acid (pH 1.5-2.0).

-

Stir the mixture for a short period to hydrolyze the N-protecting group, yielding ampicillin.

-

-

Isolation and Purification:

-

Adjust the pH of the aqueous solution to the isoelectric point of ampicillin to precipitate the product.

-

Collect the ampicillin precipitate by filtration, wash with cold water and an organic solvent, and dry under vacuum.

-

Part 2: Pharmacological Mechanisms of Action of N-Acyl Amino Acids (this compound Analogs)

Beyond their utility in synthesis, the core structure of this compound derivatives is shared by a large family of endogenous lipids known as N-acyl amino acids (NAAs). These molecules act as signaling lipids, modulating a variety of physiological processes through interactions with specific protein targets. While the specific Dane salts used in antibiotic synthesis have not been extensively profiled for biological activity, the broader class of NAAs represents a fertile ground for drug discovery, with known effects on enzymes and cell surface receptors.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects. Certain N-acyl amino acids and their derivatives have been identified as FAAH inhibitors.

General Mechanism: N-acyl amino acid derivatives can act as inhibitors of FAAH, often through covalent modification of the enzyme's catalytic serine residue or through non-covalent interactions within the active site. The structure of both the acyl chain and the amino acid moiety plays a crucial role in determining the potency and selectivity of inhibition.

| Compound Class | Example | Target | Assay Type | IC50 |

| Ketoheterocycles | OL-135 | FAAH | Enzyme Activity | Potent (nM range) |

| Benzothiazoles | Abbott series | FAAH | Enzyme Activity | Potent (nM range) |

| Carbamates | URB597 | FAAH | Enzyme Activity | 4.6 nM |

Note: Data is representative and specific values can vary based on assay conditions.

This protocol provides a method for determining the in vitro potency (IC50) of a test compound against FAAH.

Materials:

-

Recombinant human or rodent FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (dissolved in DMSO)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.

-

In a 96-well plate, add the diluted test compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control.

-

Add the FAAH enzyme to each well and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate to each well.

-

Immediately begin monitoring the fluorescence signal (Excitation: ~340-360 nm, Emission: ~440-465 nm) at 37°C for 30-60 minutes in kinetic mode.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Modulation of Transient Receptor Potential (TRP) Channels

TRP channels are a diverse family of ion channels involved in the sensation of temperature, pain, and other stimuli. Several N-acyl amino acids have been shown to modulate the activity of various TRP channels, including TRPV1 (the capsaicin receptor). This modulation can be either agonistic (activation) or antagonistic (inhibition).

General Mechanism: N-acyl amino acids can directly interact with TRP channels, leading to conformational changes that either open or block the ion pore. The length and saturation of the fatty acyl chain, as well as the nature of the amino acid headgroup, are key determinants of their activity at different TRP channel subtypes. Some NAAs are thought to interact with specific amino acid residues within the channel protein.

| Compound | Target | Effect | Assay Type | EC50 / IC50 |

| N-Arachidonoyl Dopamine | TRPV1 | Agonist | Ca2+ Influx | ~50 nM |

| N-Oleoyl Glutamine | TRPV1 | Antagonist | Ca2+ Influx | Potent (µM range) |

| N-Arachidonoyl Alanine | T-type Ca2+ Channels | Inhibition | Electrophysiology | - |

Note: Data is illustrative of the types of interactions observed.

This protocol describes a method to screen for agonist or antagonist activity of N-acyl amino acids at a specific TRP channel expressed in a host cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the TRP channel of interest

-

Cell culture medium and reagents

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

HEPES-buffered saline (HBS)

-

Test N-acyl amino acid derivatives

-

Known TRP channel agonist (e.g., capsaicin for TRPV1)

-

Known TRP channel antagonist

-

Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

-

Plate the TRP channel-expressing cells in a 96-well plate and grow to confluence.

-

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with HBS to remove excess dye.

-

For Agonist Screening:

-

Establish a baseline fluorescence reading.

-

Add the test N-acyl amino acid at various concentrations to the wells.

-

Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates channel activation.

-

-

For Antagonist Screening:

-

Pre-incubate the cells with the test N-acyl amino acid for a defined period.

-

Add a known agonist for the TRP channel.

-

Monitor the change in intracellular calcium concentration. A reduction in the agonist-induced calcium signal indicates antagonist activity.

-

An In-depth Technical Guide to the Safety and Handling of Dane Salts in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dane salts, a class of compounds frequently utilized in pharmaceutical development, particularly in the synthesis of semi-synthetic penicillins. Dane salts are formed from the reaction of an amino acid with a β-dicarbonyl compound, serving as a temporary protecting group for the amino function. This document outlines the known hazards, safe handling procedures, and experimental considerations for laboratory personnel.

Chemical Identification and Properties

Dane salts are not a single chemical entity but a class of salts. A common example is the potassium salt of D-(-)-α-(1-methoxycarbonyl-propen-2-yl)amino-4-hydroxyphenylacetic acid, derived from D-(-)-4-Hydroxyphenylglycine.

Table 1: Physical and Chemical Properties of a Representative Dane Salt (D(-)-4-Hydroxyphenylglycine this compound Methyl Potassium)

| Property | Value | Source |

| CAS Number | 69416-61-1 | [1] |

| Synonyms | D-(-)-A-4-Hydroxyphenylglycine this compound methyl potassium | [1] |

| Purity | 98% | [1] |

| Appearance | White or off-white crystalline powder | [2] |

| Solubility | Highly soluble in water, slightly soluble in ethanol | [2] |

| Melting Point | Approx. 232 to 234 °C | [2] |

| Density | 1.306 g/cm³ | [2] |

| Stability | Stable under recommended temperatures and pressures | [1] |

Hazard Identification and Safety Precautions

Dane salts are classified as hazardous materials. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion[1].

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement Text | Source |

| Hazard | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P405 | Store locked up. | [1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling Dane salts, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and, if handling large quantities, additional protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved respirator is recommended.

Experimental Protocols and Handling

General Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably within a chemical fume hood[1]. Avoid dust generation.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[1]. Keep away from incompatible materials such as strong oxidizing agents[1].

Experimental Workflow: Synthesis of this compound

The synthesis of a this compound involves the reaction of an amino acid with a β-keto ester in the presence of a base. The following diagram illustrates a typical laboratory workflow for this process.

Caption: Workflow for the synthesis of an amino acid this compound.

Experimental Protocol: Use of this compound in Aminopenicillin Synthesis

Dane salts are key intermediates in the synthesis of aminopenicillins. The N-protected amino acid (the this compound) is activated and then coupled with 6-aminopenicillanic acid (6-APA).

Caption: Logical workflow for the synthesis of aminopenicillins using a this compound intermediate.

This reaction pathway involves the formation of a mixed anhydride from the this compound, which then acylates the 6-APA. The protecting group is subsequently removed by hydrolysis to yield the final aminopenicillin product[3].

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Procedure | Source |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |

Spills and Disposal

-

Spills: In the event of a spill, wear appropriate PPE. Avoid generating dust. Sweep up and shovel into a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service[1].

Toxicological Information

The toxicological properties of Dane salts have not been fully investigated. The available information indicates that they are harmful if swallowed and cause skin, eye, and respiratory irritation[1].

-

Acute Toxicity: Not available.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

Conclusion

Dane salts are valuable intermediates in pharmaceutical synthesis but require careful handling due to their hazardous properties. Adherence to the safety guidelines outlined in this document, including the use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk in the laboratory. All personnel should be thoroughly trained on these procedures before working with Dane salts.

References

Quantitative Solubility of Dane Salt in Organic Solvents

An In-depth Technical Guide to the Solubility of Dane Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-(-)-p-Hydroxyphenylglycine this compound (HPGthis compound), a critical intermediate in the synthesis of semi-synthetic penicillins like amoxicillin.[1] This document presents quantitative solubility data in various organic solvents, details the experimental protocols for these measurements, and illustrates a key synthetic pathway involving this compound.

The solubility of this compound has been experimentally determined in a range of alcohol-based organic solvents. The following tables summarize the mole fraction solubility (x) of HPGthis compound at various temperatures.

Table 1: Solubility of HPGthis compound in Methanol, Ethanol, 1-Propanol, and 2-Propanol [1]

| Temperature (K) | Methanol (x) | Ethanol (x) | 1-Propanol (x) | 2-Propanol (x) |

| 293.15 | 0.01931 | 0.00315 | 0.00118 | 0.00076 |

| 298.21 | 0.02245 | 0.00368 | 0.00139 | 0.00089 |

| 303.23 | 0.02598 | 0.00428 | 0.00163 | 0.00104 |

| 308.25 | 0.02995 | 0.00495 | 0.00190 | 0.00122 |

| 313.15 | 0.03410 | 0.00566 | 0.00219 | 0.00141 |

| 318.29 | 0.03911 | 0.00649 | 0.00253 | 0.00164 |

| 323.24 | 0.04455 | 0.00741 | 0.00291 | 0.00189 |

| 328.17 | 0.05031 | 0.00840 | 0.00333 | 0.00218 |

| 333.26 | 0.05689 | 0.00951 | 0.00380 | 0.00250 |

| 338.19 | 0.06375 | 0.01071 | 0.00431 | 0.00286 |

| 343.26 | 0.07183 | 0.01204 | 0.00488 | 0.00326 |

Table 2: Solubility of HPGthis compound in 1-Butanol, 2-Butanol, 1-Pentanol, and 2-Pentanol [1]

| Temperature (K) | 1-Butanol (x) | 2-Butanol (x) | 1-Pentanol (x) | 2-Pentanol (x) |

| 293.15 | 0.00071 | 0.00045 | 0.00048 | 0.00053 |

| 298.21 | 0.00083 | 0.00053 | 0.00057 | 0.00062 |

| 303.23 | 0.00097 | 0.00062 | 0.00067 | 0.00073 |

| 308.25 | 0.00113 | 0.00073 | 0.00078 | 0.00085 |

| 313.15 | 0.00131 | 0.00085 | 0.00091 | 0.00100 |

| 318.29 | 0.00152 | 0.00099 | 0.00106 | 0.00116 |

| 323.24 | 0.00175 | 0.00115 | 0.00123 | 0.00135 |

| 328.17 | 0.00201 | 0.00133 | 0.00142 | 0.00157 |

| 333.26 | 0.00231 | 0.00154 | 0.00164 | 0.00181 |

| 338.19 | 0.00264 | 0.00178 | 0.00189 | 0.00209 |

| 343.26 | 0.00302 | 0.00205 | 0.00218 | 0.00241 |

Observations:

-

The solubility of HPGthis compound in all tested alcohols increases with a rise in temperature.[1]

-

Solubility is significantly influenced by the polarity of the solvent, with the highest solubility observed in methanol, the most polar solvent in the tested series.[1] This aligns with the empirical rule that "like dissolves like," as the this compound molecule possesses polar hydroxyl and carboxyl groups.[1]

-

Among the tested alcohols, this compound exhibits the lowest solubility in 2-butanol.[1]

Experimental Protocol for Solubility Determination

The quantitative data presented in this guide was obtained using a laser monitoring observation technique, which is a synthetic method for determining solid-liquid equilibrium.

Principle: This method relies on detecting the precise temperature at which the last solid particles of a solute dissolve in a solvent upon heating, or the temperature at which the first particles appear upon cooling. A laser beam is passed through the solid-liquid mixture. The disappearance or appearance of solid particles causes a distinct change in the transmission of the laser light, which is detected by a photodetector. This allows for an accurate determination of the saturation temperature for a known concentration of solute and solvent.

Apparatus: A typical apparatus for this technique consists of:

-

A jacketed glass vessel to maintain a constant and uniform temperature.

-

A precision thermostat water bath for temperature control.

-

A laser source (e.g., He-Ne laser).

-

A photodetector to measure the intensity of the transmitted laser light.

-

A magnetic stirrer to ensure the mixture is homogeneous.

-

A precision thermometer to record the temperature.

Procedure:

-

A known mass of the solvent is placed into the jacketed glass vessel.

-

A known mass of the solute (HPGthis compound) is added to the solvent.

-

The mixture is continuously stirred to maintain a uniform suspension.

-

The temperature of the mixture is gradually increased at a constant rate by the thermostat water bath.

-

The laser beam is passed through the suspension, and the intensity of the transmitted light is monitored by the photodetector.

-

As the temperature increases, the solute dissolves, and the intensity of the transmitted light increases.

-

The temperature at which the transmitted light intensity reaches a maximum and becomes constant is recorded as the saturation temperature for that specific composition.

-

The mole fraction solubility at this temperature is then calculated from the known masses of the solute and solvent.

Visualization of a Key Experimental Workflow

This compound is a pivotal intermediate in the industrial synthesis of amoxicillin. The following workflow diagram illustrates the chemical synthesis of amoxicillin from D-(-)-p-hydroxyphenylglycine via the this compound route.

Caption: Chemical synthesis of amoxicillin via the this compound route.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]

Methodological & Application

Protocol for the Chemical Synthesis of Amoxicillin Using the Dane Salt Method

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of amoxicillin trihydrate from 6-aminopenicillanic acid (6-APA) using the D-(-)-α-amino-p-hydroxyphenylacetic acid Dane salt method. This guide includes step-by-step experimental procedures, quantitative data summaries, and workflow visualizations to assist researchers in the successful synthesis and purification of amoxicillin.

Introduction

Amoxicillin is a widely used β-lactam antibiotic effective against a broad spectrum of bacteria. The chemical synthesis described herein is a robust method involving the protection of the amino group of the D-(-)-p-hydroxyphenylglycine side chain as a potassium this compound. This intermediate is then converted to a mixed anhydride and reacted with 6-aminopenicillanic acid (6-APA), followed by deprotection and purification to yield amoxicillin trihydrate. This method, while facing competition from greener enzymatic routes, remains a fundamental process in pharmaceutical chemistry.[1][2]

Overall Reaction Scheme

The synthesis of amoxicillin via the this compound method can be summarized in the following key stages:

-

This compound Formation: Protection of the amino group of D-(-)-p-hydroxyphenylglycine.

-

Silylation of 6-APA (Optional but Recommended): Protection of the carboxylic acid group of 6-APA to improve solubility and prevent side reactions.

-

Mixed Anhydride Formation: Activation of the this compound's carboxylic acid group.

-

Acylation: Coupling of the activated this compound with 6-APA.

-

Hydrolysis (Deprotection): Removal of the protecting groups to yield amoxicillin.

-

Purification: Isolation of amoxicillin trihydrate by isoelectric precipitation.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected yields for the chemical synthesis of amoxicillin.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| D-(-)-p-hydroxyphenylglycine | C₈H₉NO₃ | 167.16 |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 |

| Potassium Hydroxide | KOH | 56.11 |

| 6-Aminopenicillanic Acid (6-APA) | C₈H₁₁N₂O₃S | 216.26 |

| Trimethylchlorosilane (TMCS) | C₃H₉ClSi | 108.64 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 |

| Amoxicillin Trihydrate | C₁₆H₁₉N₃O₅S·3H₂O | 419.45 |

Table 2: Summary of Reaction Conditions and Typical Yields

| Synthesis Step | Key Reagents | Temperature | pH | Typical Yield (%) |

| This compound Formation | D-(-)-p-hydroxyphenylglycine, Ethyl Acetoacetate, KOH | Reflux | Alkaline | 85 - 95%[3] |

| Acylation of 6-APA | This compound, Pivaloyl Chloride, 6-APA, TEA | -50°C to -20°C[1][4] | N/A (Anhydrous) | ~80% (Acylation step)[5] |

| Hydrolysis (Deprotection) | N-protected Amoxicillin, HCl | 0°C to 5°C | ~1.5[1][4] | N/A (Intermediate) |

| Overall Process | - | - | - | 77 - 82% [5] |

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All solvents should be anhydrous where specified.

Protocol 1: Preparation of Potassium this compound of D-(-)-p-hydroxyphenylglycine

This protocol describes the protection of the amino group of D-(-)-p-hydroxyphenylglycine as a potassium enamine salt.

Materials:

-

D-(-)-p-hydroxyphenylglycine (1.0 eq)

-

Ethyl acetoacetate (or p-nitroacetoacetanilide for amide-type this compound) (1.05 eq)[3]

-

Potassium hydroxide (or sodium hydroxide) (1.05 eq)[3]

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.05 eq) in methanol under stirring until fully dissolved. The mixture can be heated to reflux to facilitate dissolution.[3]

-

Add D-(-)-p-hydroxyphenylglycine (1.0 eq) to the solution.

-

Add ethyl acetoacetate (1.05 eq) to the mixture.[3]

-

Heat the reaction mixture to reflux and maintain for 30-60 minutes.[3]

-

After the reflux period, remove the heat source and continue stirring for an additional 60 minutes as the mixture cools.

-

Cool the mixture to 0-5°C in an ice bath and stir for 2-3 hours to induce precipitation of the this compound.[3]

-

Collect the precipitate by vacuum filtration and wash the filter cake with cold methanol.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. The expected yield is typically high, in the range of 85-95%.[3]

Protocol 2: Silylation of 6-Aminopenicillanic Acid (6-APA)

This optional but recommended step protects the carboxylic acid group of 6-APA, enhancing its solubility in organic solvents and preventing unwanted side reactions.

Materials:

-

6-Aminopenicillanic acid (6-APA) (1.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Trimethylchlorosilane (TMCS) (1.3 eq)

-

Methylene chloride (anhydrous)

Procedure:

-

In a dry, three-necked flask under a nitrogen atmosphere, suspend 6-APA (1.0 eq) in anhydrous methylene chloride.

-

Add triethylamine (2.0 eq) with vigorous stirring. Continue stirring until the 6-APA is nearly dissolved.[6]

-

Cool the mixture to 20-25°C.

-

Slowly add trimethylchlorosilane (1.3 eq) over 15-20 minutes, allowing the temperature to rise to, but not exceed, 35°C.[3]

-

After the addition is complete, continue stirring and allow the mixture to cool to room temperature. The resulting solution of silylated 6-APA is used directly in the next step.

Protocol 3: Acylation of Silylated 6-APA and Deprotection

This protocol details the formation of the mixed anhydride, its reaction with silylated 6-APA, and the subsequent hydrolysis to form amoxicillin.

Materials:

-

Potassium this compound (from Protocol 1) (1.0 eq)

-

Pivaloyl Chloride (1.0 eq)

-

N-methylmorpholine (catalytic amount, optional)

-

Methylene chloride (anhydrous)

-

Solution of Silylated 6-APA (from Protocol 2) (0.9 eq based on this compound)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Concentrated Ammonia or other base

Procedure:

Part A: Mixed Anhydride Formation and Acylation

-

In a dry, three-necked flask under a nitrogen atmosphere, suspend the potassium this compound (1.0 eq) in anhydrous methylene chloride.

-

Cool the suspension to -20°C to -30°C.[3]

-

Slowly add pivaloyl chloride (1.0 eq) to the cold suspension. A catalytic amount of N-methylmorpholine can be added to facilitate the reaction.[7][8] Stir the mixture at this temperature for 1-2 hours to form the mixed anhydride.

-

In a separate dropping funnel, place the solution of silylated 6-APA (from Protocol 2).

-

Cool the mixed anhydride solution to between -45°C and -30°C.

-

Add the silylated 6-APA solution to the mixed anhydride solution all at once or rapidly, while ensuring the temperature does not rise above -30°C.[3]

-

Stir the resulting mixture at -30°C for 3-5 hours to allow the acylation to complete.[3]

Part B: Hydrolysis (Deprotection) and Isolation

-

Allow the reaction mixture to warm to -10°C.

-

Slowly add water (a volume approximately 2-3 times the volume of the organic solvent) to the reaction mixture. The temperature will likely rise to around 5°C.[3]

-

Adjust the pH of the biphasic mixture to 1.5 with concentrated hydrochloric acid while maintaining the temperature at 0-5°C. Stir vigorously for 15-30 minutes. This step removes both the enamine and silyl protecting groups.[3]

-

Separate the aqueous and organic layers. The product, amoxicillin, is in the aqueous layer as its hydrochloride salt.

-

Wash the aqueous layer with a water-immiscible organic solvent like methyl isobutyl ketone or ethyl acetate to remove organic impurities.

-

Cool the aqueous layer to 0-5°C in an ice bath.

-

Slowly add concentrated ammonia or another suitable base with vigorous stirring to adjust the pH to the isoelectric point of amoxicillin (approximately pH 4.7-5.2).[2]

-

Amoxicillin trihydrate will precipitate out of the solution. Continue stirring in the cold for at least one hour to ensure complete crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the filter cake with cold water, followed by a cold organic solvent like isopropanol, to remove residual impurities.[2]

-

Dry the purified amoxicillin trihydrate under vacuum at a temperature not exceeding 40°C. The overall yield based on 6-APA is typically in the range of 77-82%.[5]

Visualizations

Chemical Reaction Pathway

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. US3980637A - Production of amoxicillin - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Application of Dane Salt in the Synthesis of Cefadroxil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of D-(-)-α-p-hydroxyphenylglycine Dane salt in the chemical synthesis of Cefadroxil, a widely used first-generation cephalosporin antibiotic. The this compound method offers a reliable pathway for the industrial production of Cefadroxil and other β-lactam antibiotics.

Introduction

Cefadroxil is a semi-synthetic cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] The chemical synthesis of Cefadroxil typically involves the acylation of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus with an activated derivative of a D-p-hydroxyphenylglycine side chain.[2] The use of a this compound of D-p-hydroxyphenylglycine to form a mixed anhydride for this acylation is a common and efficient industrial method.[2] This approach protects the amino group of the side chain during the reaction, facilitating a clean and high-yield coupling with the 7-ADCA core.

Reaction Mechanism

The synthesis of Cefadroxil via the this compound method proceeds through a series of key chemical transformations:

-

Silylation of 7-ADCA: The carboxylic acid and amino groups of 7-ADCA are protected by silylation, typically using agents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS). This increases the solubility of 7-ADCA in organic solvents and activates the amino group for acylation.[2][3]

-

Formation of Mixed Anhydride: The D-(-)-α-p-hydroxyphenylglycine this compound is reacted with an acylating agent, such as ethyl chloroformate or pivaloyl chloride, in the presence of a base like N-methyl morpholine (NMM).[3][4] This reaction forms a mixed anhydride, which is a highly reactive species for the subsequent acylation step.

-

N-Acylation: The silylated 7-ADCA is then acylated with the prepared mixed anhydride at low temperatures to form the N-acylated intermediate.[2][3]

-

De-silylation and Isolation: The silyl protecting groups are removed by hydrolysis with acidic water. The Cefadroxil product is then isolated from the aqueous layer by adjusting the pH to its isoelectric point, leading to its precipitation.[2][3]

Reaction Pathway

Caption: Chemical synthesis pathway of Cefadroxil using the this compound method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the chemical synthesis of Cefadroxil using the this compound method, based on reported experimental data.

Table 1: Reagents and Molar Equivalents for Cefadroxil Carbonate Synthesis.[3]

| Reagent | Molar Equivalent |

| Ethyl Chloroformate | 2.32 |

| N-methyl morpholine (NMM) | 1.20 |

Note: A conversion of 97% was achieved with these molar equivalents.

Table 2: Silylation of 7-ADCA.[2][3]

| Reagent | Amount (per 100g 7-ADCA) |

| Hexamethyldisilazane (HMDS) | 51.5 g |

| Trimethylchlorosilane (TMCS) | 34.5 g |

| Dichloromethane | 400 ml |

Table 3: Mixed Anhydride Preparation.[2]

| Reagent | Amount |

| p-hydroxyphenylglycine this compound | 156 g |

| N-methyl morpholine (NMM) | 0.8 g |

| Dichloromethane | 500 ml |

| Dimethylformamide | 340 ml |

| Ethyl Chloroformate | 58 g |

Experimental Protocols

The following are detailed experimental protocols for the key stages of Cefadroxil synthesis via the this compound method.

Experimental Workflow

References

Application Notes and Protocols for the Acylation of 6-Aminopenicillanic Acid Using Dane Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acylation of 6-aminopenicillanic acid (6-APA) using Dane salts, a crucial step in the semi-synthesis of various β-lactam antibiotics, most notably ampicillin and amoxicillin. The Dane salt method offers an effective way to protect the α-amino group of the acyl side chain during the coupling reaction with the 6-APA nucleus.

Overview of the this compound Method